molecular formula C9H9BrN2 B3210875 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1082040-66-1

3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3210875
CAS No.: 1082040-66-1
M. Wt: 225.08 g/mol
InChI Key: KOOHZYIIWPXIHX-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1082040-66-1) is a brominated heteroaromatic compound with the molecular formula C 9 H 9 BrN 2 and a molecular weight of 225.09 g/mol. This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. The pyrrolo[2,3-b]pyridine core, often referred to as a 7-azaindole, is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, facilitating key interactions with a variety of biological targets . The bromine substituent at the 3-position makes this molecule an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig animations. This allows researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. The presence of the two methyl groups at the 4 and 5 positions influences the electron density and steric profile of the system, which can fine-tune the compound's reactivity, physicochemical properties, and ultimate biological activity. While specific biological data for this exact compound is limited in the public domain, molecules based on the 1H-pyrrolo[2,3-b]pyridine structure have demonstrated significant potential in pharmaceutical research. Derivatives of this scaffold have been investigated as potent inhibitors of various disease-relevant enzymes, including fibroblast growth factor receptors (FGFRs) and acetyl-CoA carboxylase (ACC) , highlighting its relevance in oncology and metabolic disorder research. Furthermore, its structural similarity to other reported pyrrolopyridine compounds suggests potential utility in developing novel tubulin polymerization inhibitors and other targeted therapies. Handling and Safety: This product is classified with the signal word "Warning." Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Notice: This product is for research and further manufacturing use only, not for direct human or veterinary use.

Properties

IUPAC Name

3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-3-11-9-8(6(5)2)7(10)4-12-9/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOHZYIIWPXIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.

    Biological Studies: The compound and its derivatives are studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.

    Material Science: The compound can be used in the synthesis of organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key differences between the target compound and analogs arise from substituent positions and functional groups:

Compound Name Substituents Key Properties/Applications Synthesis Yield/Purity References
3-Bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine Br (C3), CH₃ (C4, C5) Intermediate for cross-coupling reactions Not explicitly reported N/A
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Br (C5), CH₃ (N1) White solid, 75% yield 75% yield
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) Br (C5), I (C3) High reactivity in cross-coupling 92% yield
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (9) Br (C5), CHO (C3) Polar aldehyde group enhances reactivity 67% yield, 67% purity
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (C5), C₂H₅ (C2) Ethyl group increases lipophilicity Not reported
Key Observations:
  • Substituent Position : Bromine at C3 (target) vs. C5 (analogs) alters electronic distribution and reactivity. For example, C3-bromo derivatives are more reactive in Suzuki-Miyaura couplings due to favorable boronation sites .
  • Functional Groups : The aldehyde in compound 9 enables nucleophilic additions, while methyl groups in the target compound favor hydrophobic interactions in drug design .

Solubility and Pharmacokinetic Considerations

Thieno[2,3-b]pyridines (sulfur-containing analogs) face aqueous solubility challenges, often requiring cyclodextrin formulations for in vivo studies . Replacing sulfur with nitrogen (as in pyrrolo[2,3-b]pyridines) improves solubility, but methyl groups in the target compound may counteract this by increasing hydrophobicity. For example:

  • Thieno[2,3-b]pyridines: Require solubilizing agents (e.g., HP-β-CD) for pharmacokinetic studies .
  • Pyrrolo[2,3-b]pyridines : Derivatives with polar groups (e.g., morpholine in compound 3) exhibit better solubility than methylated analogs .

Biological Activity

3-Bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fused pyrrole and pyridine ring system with bromine and methyl substituents. Its molecular formula is C9H10BrNC_9H_{10}BrN, and it has a molecular weight of approximately 200.09 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits significant inhibitory effects on various kinases, particularly fibroblast growth factor receptors (FGFRs). These receptors are crucial in mediating cellular signaling pathways associated with cancer progression.

Inhibition of FGFRs

  • Potency : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR1, FGFR2, and FGFR3 with IC50 values ranging from nanomolar to micromolar concentrations. For example, derivative 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro .
  • Mechanism : The inhibition occurs through binding to the ATP-binding site of the receptor, blocking downstream signaling pathways essential for tumor cell proliferation and survival .

Biological Activity

The biological activity of this compound extends beyond kinase inhibition:

Anticancer Properties

  • Cell Proliferation : In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1) .
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Migration and Invasion

Research indicates that this compound reduces the migration and invasion capabilities of cancer cells, which is crucial for metastasis prevention .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on FGFR Inhibition :
    • Objective : To evaluate the inhibitory effects on FGFR signaling.
    • Results : Compound 4h showed potent inhibition across multiple FGFR types and demonstrated significant anticancer activity in vitro against breast cancer models .
  • SAR Studies :
    • Objective : To explore structure-activity relationships (SAR) among pyrrolo[2,3-b]pyridine derivatives.
    • Findings : Modifications at various positions led to enhanced potency against FGFRs while maintaining low toxicity profiles in normal cells .

Data Summary

PropertyValue
Molecular FormulaC₉H₁₀BrN
Molecular Weight200.09 g/mol
FGFR1 IC507 nM
FGFR2 IC509 nM
Anticancer ActivitySignificant inhibition of cell proliferation
Induction of ApoptosisYes
Effect on Migration/InvasionInhibitory

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves bromination of a pre-functionalized pyrrolo[2,3-b]pyridine core. For example:

  • Step 1 : Methylation of the pyrrole nitrogen using NaH and methyl iodide in THF (yield: ~75%) .
  • Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions .
  • Purification : Silica gel chromatography or crystallization (e.g., dichloromethane/ethyl acetate gradients) is employed to isolate the product . Key characterization tools include ¹H/¹³C NMR for verifying substitution patterns and HRMS for confirming molecular weight .

Q. How is structural characterization performed for brominated pyrrolo[2,3-b]pyridine derivatives?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ ~8.8–9.3 ppm correspond to aromatic protons on the pyridine ring. Methyl groups (e.g., 4,5-dimethyl) appear as singlets at δ ~2.3–2.5 ppm .
  • ¹³C NMR : Carbon signals for bromine-substituted carbons are typically deshielded (δ ~110–125 ppm) .
    • Mass Spectrometry : HRMS confirms the molecular ion ([M+H]+) with <2 ppm error .

Q. What are common reactions involving the bromine substituent in this compound?

The bromine atom is a versatile site for cross-coupling reactions :

  • Suzuki-Miyaura Coupling : Substitution with aryl/heteroaryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (yields: 74–96%) .
  • Buchwald-Hartwig Amination : Introduction of amines via palladium catalysis .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine core be addressed?

Regioselectivity depends on electronic and steric factors:

  • Electron-deficient positions (e.g., C-3) favor nucleophilic substitution due to bromine’s electron-withdrawing effect.
  • Directed metalation : Use of directing groups (e.g., nitro at C-3) to control cross-coupling sites .
  • Optimized reaction conditions : Lower temperatures (0°C to rt) and inert atmospheres (argon) improve selectivity .

Q. What structure-activity relationships (SAR) are observed for derivatives of this compound in kinase inhibition?

SAR studies reveal:

Substituent PositionFunctional GroupBiological Impact
C-3BromineEnhances binding to kinase ATP pockets via halogen bonding .
C-4/C-5MethylImproves metabolic stability and solubility .
C-7 (pyridine N)UnsubstitutedMaintains planar geometry for π-π stacking with kinase residues .
Example: Nortopsentin analogues with 3-thiazole substituents show CDK1 inhibition (IC₅₀ < 1 µM) and antitumor activity in mesothelioma models .

Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?

Discrepancies often arise from:

  • Catalyst loading : Excess Pd(PPh₃)₄ (>10 mol%) may degrade, reducing Suzuki coupling efficiency .
  • Purification methods : Flash chromatography vs. crystallization can affect purity and yield (e.g., 36% vs. 75% in methylation steps) .
  • Moisture sensitivity : NaH-mediated reactions require anhydrous conditions to prevent side reactions .

Q. What mechanistic insights explain the antitumor activity of this compound’s derivatives?

Derivatives induce apoptosis via:

  • CDK1 inhibition : Disruption of cell cycle progression (G2/M arrest) .
  • Survivin downregulation : Reduced Thr³⁴-phosphorylated survivin levels correlate with caspase-3 activation .
  • Synergy with paclitaxel : Combined treatment enhances cytotoxicity by 40–60% in vitro .

Methodological Recommendations

  • Synthetic Optimization : Use Raney Nickel for nitro group reduction to amines (3–4 h under H₂) .
  • Biological Assays : Prioritize kinase profiling panels (e.g., Eurofins DiscoverX) to identify off-target effects.
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to resolve signal overlap .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

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